![molecular formula C23H22N4O5 B608197 JJKK048 CAS No. 1515855-97-6](/img/structure/B608197.png)
JJKK048
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JJKK048 is a compound with the CAS Number 1515855-97-6 . It is also known by the synonym [4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone .
Molecular Structure Analysis
The empirical formula of JJKK048 is C23H22N4O5 . Its molecular weight is 434.44 . The SMILES string representation of its structure isO=C(N1N=CN=C1)N2CCC(C(C3=CC(OCO4)=C4C=C3)C5=CC=C(OCO6)C6=C5)CC2
. Physical And Chemical Properties Analysis
JJKK048 is a white to beige powder . It is soluble in DMSO at a concentration of 10 mg/mL . It should be stored at a temperature of -20°C .科学研究应用
Ameliorating ABCG2 Transporter-Mediated Drug Resistance in Cancer Cells
JJKK048, a Monoacylglycerol Lipase (MAGL) inhibitor, has been found to ameliorate ABCG2 transporter-mediated drug resistance in hypoxic Triple Negative Breast Cancer (TNBC) cells . In this application, JJKK048 reduces ABCG2 expression, leading to increased intracellular concentrations of regorafenib, an anti-cancer drug . This results in higher efficacy of regorafenib, thereby potentially improving treatment outcomes for TNBC patients .
Enhancing Anti-Invasiveness Efficacy of Regorafenib
JJKK048 has been shown to enhance the anti-invasiveness efficacy of regorafenib in TNBC cells . By inhibiting MAGL and reducing ABCG2 expression, JJKK048 increases the accumulation of regorafenib in the cells, which leads to a higher anti-invasiveness efficacy .
Overcoming Hypoxia-Induced Drug Resistance
Hypoxia-induced drug resistance is a significant challenge in cancer treatment. JJKK048 has been found to ameliorate this resistance in TNBC cells by reducing the expression of ABCG2, an efflux transporter whose elevated expression under hypoxic conditions contributes to drug resistance .
Inhibiting Monoacylglycerol Lipase (MAGL)
JJKK048 is a highly selective and ultra-potent inhibitor of MAGL . MAGL is an enzyme that plays a crucial role in the hydrolysis of endocannabinoids, which are involved in various physiological processes. Therefore, JJKK048 could potentially be used in research related to endocannabinoid signaling.
Exploring Novel Therapeutic Strategies for Cancer Treatment
The ability of JJKK048 to overcome drug resistance and enhance the efficacy of anti-cancer drugs suggests its potential use in exploring novel therapeutic strategies for cancer treatment . By targeting the mechanisms that contribute to drug resistance, JJKK048 could potentially improve the effectiveness of existing treatments and contribute to the development of new therapeutic approaches.
作用机制
Target of Action
JJKK048 is an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
JJKK048 acts by inhibiting the activity of MAGL . This inhibition leads to an increase in the levels of 2-AG, thereby modulating the physiological processes controlled by this endocannabinoid .
Biochemical Pathways
The primary biochemical pathway affected by JJKK048 is the endocannabinoid signaling pathway. By inhibiting MAGL, JJKK048 prevents the breakdown of 2-AG, leading to an increase in the levels of this endocannabinoid .
Result of Action
In the context of cancer treatment, JJKK048 has been shown to reduce the expression of the ABCG2 transporter in hypoxic Triple Negative Breast Cancer (TNBC) cells . This leads to an increase in the intracellular concentration of regorafenib, a cancer drug, thereby enhancing its efficacy .
Action Environment
The efficacy of JJKK048 can be influenced by environmental factors such as hypoxia. For instance, in hypoxic TNBC cells, the expression of the ABCG2 transporter is elevated, leading to drug resistance. The application of jjkk048 under these conditions can ameliorate this resistance by reducing abcg2 expression .
属性
IUPAC Name |
[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNATLUIXZPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
Q & A
Q1: How does JJKK048 impact epileptiform activity?
A: Research indicates that JJKK048 exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, JJKK048 significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.
Q2: What is the role of JJKK048 in ABCG2 transporter-mediated drug resistance?
A: While the provided abstract doesn't offer specific details, it highlights that JJKK048 shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for JJKK048 and MAGL inhibition in overcoming drug resistance in certain cancer types.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。